molecular formula C18H20N2O2S B2468386 1-{4-[5-(4-METHYLPHENYL)FURAN-2-CARBOTHIOYL]PIPERAZIN-1-YL}ETHAN-1-ONE CAS No. 394238-11-0

1-{4-[5-(4-METHYLPHENYL)FURAN-2-CARBOTHIOYL]PIPERAZIN-1-YL}ETHAN-1-ONE

Cat. No.: B2468386
CAS No.: 394238-11-0
M. Wt: 328.43
InChI Key: FOJCZLNUKOZXMA-UHFFFAOYSA-N
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Description

1-{4-[5-(4-METHYLPHENYL)FURAN-2-CARBOTHIOYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that features a piperazine ring, a furan ring, and a thiocarbonyl group

Preparation Methods

The synthesis of 1-{4-[5-(4-METHYLPHENYL)FURAN-2-CARBOTHIOYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiocarbonyl Group: The thiocarbonyl group is introduced via a reaction with thiocarbonyl chloride or similar reagents.

    Piperazine Ring Formation: The piperazine ring is formed through a cyclization reaction involving appropriate amine precursors.

    Coupling Reactions: The final step involves coupling the furan and piperazine rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-{4-[5-(4-METHYLPHENYL)FURAN-2-CARBOTHIOYL]PIPERAZIN-1-YL}ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thiocarbonyl group to a thiol or thioether.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.

Scientific Research Applications

1-{4-[5-(4-METHYLPHENYL)FURAN-2-CARBOTHIOYL]PIPERAZIN-1-YL}ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as an inhibitor of specific enzymes.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-{4-[5-(4-METHYLPHENYL)FURAN-2-CARBOTHIOYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

1-{4-[5-(4-METHYLPHENYL)FURAN-2-CARBOTHIOYL]PIPERAZIN-1-YL}ETHAN-1-ONE can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[4-[5-(4-methylphenyl)furan-2-carbothioyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-13-3-5-15(6-4-13)16-7-8-17(22-16)18(23)20-11-9-19(10-12-20)14(2)21/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJCZLNUKOZXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C(=S)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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